VENTXP1 -

VENTXP1

Catalog Number: EVT-243577
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of VENTXP1 is not straightforward due to its classification as a pseudogene. Unlike typical genes that encode proteins, VENTXP1 is transcribed into a long non-coding RNA (lncRNA). The technical details surrounding its synthesis involve the transcriptional regulation mechanisms that govern lncRNA expression. Studies have shown that epigenetic modifications can significantly influence the expression levels of VENTXP1. For instance, DNA methylation and histone modifications are critical factors that determine whether VENTXP1 is expressed or silenced in various cellular contexts .

Molecular Structure Analysis

The molecular structure of VENTXP1 consists primarily of a sequence of nucleotides that encode for a non-coding RNA molecule. While specific three-dimensional structural data for VENTXP1 as an RNA molecule may not be extensively characterized like typical proteins, its sequence features elements typical of lncRNAs, including secondary structures that may play roles in its function as a molecular sponge for microRNAs. The precise nucleotide sequence and structural motifs are essential for its interaction with other molecules within the cell .

Chemical Reactions Analysis

As VENTXP1 functions primarily as a regulatory RNA rather than participating in traditional chemical reactions like enzymes or substrates, its "reactions" can be understood in terms of its interactions with other biomolecules. Notably, VENTXP1 has been observed to act as a sponge for microRNA-205-5p. This interaction sequesters the microRNA away from its target mRNAs, thereby modulating gene expression indirectly. This mechanism highlights the role of VENTXP1 in post-transcriptional regulation within cancer cells .

Mechanism of Action

The mechanism of action for VENTXP1 involves its role in regulating gene expression through interactions with microRNAs. Specifically, it has been shown to inhibit tumor proliferation by acting on the miR-205-5p/ANKRD2/NF-kB signaling pathway. By binding to miR-205-5p, VENTXP1 prevents this microRNA from silencing target genes that would otherwise promote cancer cell growth. This regulatory feedback loop illustrates how non-coding RNAs can influence critical cellular processes such as apoptosis and cell cycle progression in cancer biology .

Physical and Chemical Properties Analysis

Relevant Data

  • Molecular Weight: Approximately 2.4 kDa
  • Length: About 2.4 kilobases
  • Nucleotide Composition: Rich in adenine and uracil residues typical for many lncRNAs.
Applications

The scientific uses of VENTXP1 are primarily centered around cancer research. Its ability to regulate tumor growth makes it a potential biomarker for diagnosis or prognosis in head and neck squamous cell carcinoma. Additionally, understanding the role of VENTXP1 in epigenetic regulation could lead to novel therapeutic strategies targeting lncRNAs for cancer treatment. Researchers are exploring the potential for manipulating VENTXP1 expression as a means to enhance therapeutic responses or inhibit tumor progression .

Genomic and Transcriptomic Context of VENTXP1

Chromosomal Localization and Structural Features of the VENTXP1 Locus

VENTXP1 (VENT Homeobox Pseudogene 1) is located on the short arm of the X chromosome (Xp21.3) in the human genome (GRCh38/hg38 assembly) [4] [9]. This locus spans approximately 2.8 kb and generates two long non-coding RNA (lncRNA) splice variants: ENST00000674719.1 (1,597 bp) and ENST00000569334.2 (2,806 bp). Neither transcript encodes a functional homeodomain protein due to the absence of a complete open reading frame (ORF) and critical structural disruptions [4] [10]. The locus retains a degenerate homeobox-like sequence—a vestige of its evolutionary origin from functional Vent genes—but frameshifts and premature stop codons preclude translation into a functional DNA-binding domain [7] [9].

Table 1: Structural Features of the VENTXP1 Locus

FeatureDetails
Genomic Coordinate (GRCh38)ChrX: 31,500,128 - 31,502,934 (approx.)
TranscriptsENST00000674719.1 (lncRNA, 1,597 bp), ENST00000569334.2 (lncRNA, 2,806 bp)
Homeobox IntegrityDegenerate sequence; frameshifts/premature stop codons
Protein ProductNone (non-coding RNA)
HGNC DesignationPseudogene (HGNC:30900)

Evolutionary Conservation of Vent Homeobox Pseudogenes Across Species

The Vent homeobox gene family originated early in vertebrate evolution, with functional orthologs documented in Xenopus (Vent1, Vent2), zebrafish (Vega), and humans (VENTX). VENTXP1, however, is a primate-specific pseudogene derived from retrotransposition or segmental duplication events [8] [9]. Synteny analysis reveals that functional VENTX resides at 10q26.3 in humans, while pseudogenes like VENTXP1 (Xp21.3), VENTXP2 (13q31.1), and VENTXP7 (3p24.3) are dispersed across multiple chromosomes [9]. Crucially, rodents (mice/rats) lack both functional Ventx genes and pseudogenes entirely due to gene loss after the primate-rodent divergence ~75–90 million years ago [8] [9]. In primates, VENTXP1 exhibits rapid sequence divergence, with its degenerate homeobox sharing only 35–40% amino acid identity with functional human VENTX [9].

Table 2: Evolutionary Status of Vent Genes Across Vertebrates

Species GroupFunctional Vent GenesPseudogenesGenomic Organization
Human (Primate)VENTX (10q26.3)VENTXP1-7 (dispersed)Clustered (functional); dispersed (pseudogenes)
XenopusVentx1.1, Ventx2.1, etc.None reportedClustered at Chr7
ZebrafishVega1, Vega2None reportedNon-clustered (Chr13, Chr10)
Mouse/RodentAbsent (gene loss)AbsentN/A

Comparative Analysis of VENTXP1 with Functional Vent Homeobox Genes

Functional Vent genes (e.g., human VENTX, Xenopus Ventx2.2) encode homeodomain transcription factors critical for embryonic dorsoventral patterning, hematopoietic differentiation, and tumor suppression [6] [9]. Their proteins contain:

  • Intact homeodomains (60 aa helix-turn-helix motifs) for DNA binding.
  • Repressor domains (e.g., Eh1/Groucho-interaction motifs) for transcriptional silencing.
  • Regulatory responsiveness to BMP/Smad and FGF signaling pathways [9] [13].

In stark contrast, VENTXP1:

  • Lacks protein-coding capacity due to disrupted ORFs, rendering it a non-coding RNA [4] [10].
  • Diverges in expression: Functional VENTX is tissue-specific (e.g., myeloid cells, embryonic tissues), while VENTXP1 exhibits aberrant low-level expression in cancers like HNSCC, where it acts as a tumor-suppressive lncRNA [1] [10].
  • Mechanistically operates via RNA-dependent pathways: VENTXP1 lncRNA sponges miR-205-5p in HNSCC, derepressing the NF-κB inhibitor ANKRD2 and suppressing tumor proliferation—a function unrelated to ancestral DNA-binding roles [1] [10].

Table 3: Functional vs. Pseudogene Attributes of Human Vent Loci

FeatureFunctional VENTX (10q26.3)Pseudogene VENTXP1 (Xp21.3)
Coding StatusEncodes 240-aa homeodomain proteinNon-coding RNA (lncRNA)
HomeodomainIntact (DNA-binding competent)Degenerate (non-functional remnant)
ExpressionMyeloid cells, embryonic tissuesAberrant in cancers (e.g., HNSCC)
Key Functions- Dorsoventral patterning- Tumor suppression via miR-205-5p sponge
- Myeloid differentiation- Epigenetic silencing in cancer
- TAM polarization (M1) [6]- Correlates with HNSCC prognosis [1]
RegulationBMP/Smad signaling [9]Promoter hypermethylation [10]

This comparative analysis underscores a paradigm in pseudogene evolution: VENTXP1 has been co-opted for novel RNA-based regulatory roles distinct from the transcriptional functions of its ancestral Vent genes.

Properties

Product Name

VENTXP1

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